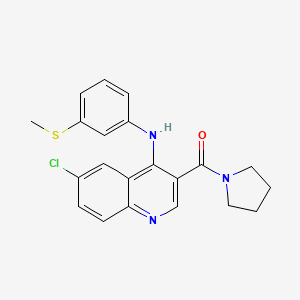![molecular formula C25H26N2O3 B2719391 4-tert-butyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946245-71-2](/img/structure/B2719391.png)
4-tert-butyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-tert-butyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, commonly known as FTB-TMQ, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of tetrahydroquinoline derivatives and has shown potential in various applications, such as drug discovery, cancer treatment, and neuroprotection.
Scientific Research Applications
Synthesis and Chemical Methodology
Research on similar compounds focuses on developing synthetic methodologies for creating complex molecules. For instance, studies have shown the synthesis of quinoline and isoquinoline derivatives through various chemical reactions, highlighting the utility of these compounds in constructing complex molecular architectures (Dai & Larock, 2002; Hsiao, Yang, & Chen, 2000). These methodologies could be applied to the synthesis and functionalization of 4-tert-butyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, offering pathways for the development of novel materials or pharmaceutical agents.
Potential Pharmaceutical Applications
While direct applications of 4-tert-butyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide in medicine were not identified, related compounds have been evaluated for their pharmacological properties. For example, derivatives of tetrahydroisoquinoline have been explored for their anticancer activities (Redda, Gangapuram, & Ardley, 2010). This suggests that 4-tert-butyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide could potentially be investigated for similar biological activities, contributing to the development of new therapeutic agents.
properties
IUPAC Name |
4-tert-butyl-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-25(2,3)19-10-8-17(9-11-19)23(28)26-20-12-13-21-18(16-20)6-4-14-27(21)24(29)22-7-5-15-30-22/h5,7-13,15-16H,4,6,14H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCQXDMWEKQIIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2719309.png)
![2-(4-ethoxyphenyl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2719310.png)
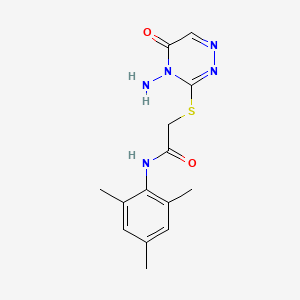

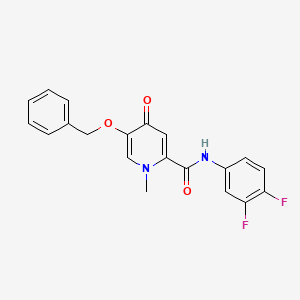
![Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]-](/img/structure/B2719316.png)
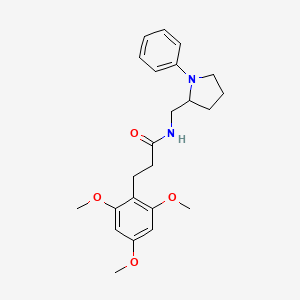


![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2719323.png)
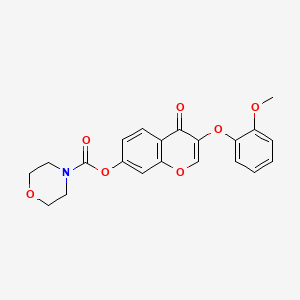

![2-Methyl-4-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]butylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2719330.png)
